Enhanced Lipophilicity (logP) of 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Compared to Unsubstituted 4-Nitro-1H-pyrazole Core
The introduction of the pyrrolidin-3-yl group significantly increases the lipophilicity of the pyrazole core, a critical parameter influencing membrane permeability and oral bioavailability. 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole exhibits a calculated logP of 2.127 [1]. In contrast, the simpler, commercially available building block 4-nitro-1H-pyrazole has a reported logP of 0.1 [2]. This difference of approximately two log units represents a hundred-fold difference in the partition coefficient, indicating a substantially higher affinity for non-polar environments for the pyrrolidine-substituted derivative.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.127 |
| Comparator Or Baseline | 4-Nitro-1H-pyrazole (logP = 0.1) |
| Quantified Difference | ΔlogP = +2.027 |
| Conditions | In silico prediction |
Why This Matters
This quantifiable difference in lipophilicity directly influences the selection of this building block for drug discovery programs targeting intracellular or CNS-penetrant candidates.
- [1] ChemExper. (n.d.). 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. View Source
- [2] Kuujia. (n.d.). Cas no 2229107-31-5 (3-nitro-4-(pyrrolidin-3-yl)-1H-pyrazole). View Source
